Fmoc-D-Thr-OtBu
Description
Fmoc-D-Thr-OtBu (CAS: 138797-71-4) is a fluorenylmethyloxycarbonyl (Fmoc)-protected D-threonine derivative featuring a tert-butyl (OtBu) group protecting its β-hydroxyl side chain. Its molecular formula is C₂₃H₂₇NO₅, with a molecular weight of 397.5 g/mol . This compound is extensively used in solid-phase peptide synthesis (SPPS) due to its orthogonal protection strategy: the Fmoc group (base-labile) protects the α-amine, while the OtBu group (acid-labile) shields the hydroxyl side chain, enabling sequential deprotection during peptide assembly .
Key applications include the synthesis of virotoxin analogs and complex peptides requiring D-amino acid incorporation to enhance metabolic stability or modulate biological activity . Its stereochemistry (D-configuration at the α-carbon and 2R,3S configuration for threonine) ensures precise structural control in peptide design .
Properties
Molecular Formula |
C23H27NO5 |
|---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
tert-butyl (2R,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoate |
InChI |
InChI=1S/C23H27NO5/c1-14(25)20(21(26)29-23(2,3)4)24-22(27)28-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20,25H,13H2,1-4H3,(H,24,27)/t14-,20+/m0/s1 |
InChI Key |
LMRQPSBMLDCJGN-VBKZILBWSA-N |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |
Canonical SMILES |
CC(C(C(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound involves two main protection steps starting from D-threonine:
- Protection of the side-chain hydroxyl group as a tert-butyl ether (OtBu)
- Protection of the α-amino group with the fluorenylmethoxycarbonyl (Fmoc) group
These protections are typically performed sequentially or in a one-pot procedure depending on the synthetic route chosen.
Protection of the Hydroxyl Group: Formation of D-Threonine O-tert-butyl Ester
The tert-butyl protection of the hydroxyl group in D-threonine is commonly achieved by esterification or etherification methods:
Acid-catalyzed esterification using tert-butyl acetate or tert-butyl alcohol in the presence of strong acids such as perchloric acid or p-toluenesulfonic acid. This method involves transesterification or addition reactions that yield D-threonine O-tert-butyl ester (D-Thr-OtBu).
Addition reaction with isobutylene catalyzed by anhydrous p-toluenesulfonic acid, which provides high selectivity and yield for the tert-butyl ether formation on the hydroxyl group.
Typical molar ratios and conditions reported are:
| Reagents | Molar Ratio (D-Thr : tert-butyl source : catalyst) | Conditions |
|---|---|---|
| D-Thr : tert-butyl acetate : perchloric acid | 1 : 5–20 : 1.2–2 | Transesterification, extraction, and alkali wash |
| D-Thr : isobutylene : p-toluenesulfonic acid | 1 : 3–10 : 1.2–2 | Addition reaction under anhydrous conditions |
These methods yield the protected intermediate D-Thr-OtBu with high purity suitable for subsequent Fmoc protection.
Fmoc Protection of the α-Amino Group
The amino group protection is typically carried out by reacting D-Thr-OtBu with 9-fluorenylmethoxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu) under mild basic conditions:
- Reaction is performed in aqueous or mixed organic solvents.
- The pH is adjusted to 8–9 using triethylamine or other suitable bases.
- Reaction times range from 7 to 10 hours at room temperature.
- After reaction completion, acidification and extraction are performed to isolate the crude this compound.
- Purification by crystallization or chromatography yields the final product.
A typical reaction setup includes:
| Component | Amount/Ratio | Notes |
|---|---|---|
| D-Thr-OtBu | 1 equivalent | Starting material |
| Fmoc-OSu | 1 equivalent | Protecting reagent |
| Base (e.g., triethylamine) | To adjust pH 8–9 | Facilitates coupling |
| Solvent | Water/dioxane or organic solvent | Reaction medium |
| Reaction time | 7–10 hours | Room temperature |
Representative Example from Literature
Although direct preparation of this compound is less frequently detailed compared to other Fmoc-protected amino acids, analogous procedures for Fmoc-protected amino acids with tert-butyl side-chain protection (e.g., Fmoc-Glu-OtBu) provide a useful model. For example, a patent describes preparation of Fmoc-glutamic acid-5-tert-butyl ester via:
- Formation of the tert-butyl ester intermediate by transesterification or addition reaction.
- Removal of metal impurities (e.g., copper salts) if used in intermediate steps.
- Reaction with Fmoc-OSu under pH-controlled conditions.
- Purification by acidification, extraction, and crystallization.
This method achieves yields around 88 g from 60 g of tert-butyl ester intermediate, demonstrating scalability and efficiency.
Analytical Data and Research Outcomes
Purity and Yield
- The Fmoc protection reaction typically achieves high conversion (>90%) under optimized pH and time conditions.
- Purification by crystallization or chromatography yields this compound with purity >95% as confirmed by HPLC and NMR analysis.
- Side reactions such as racemization are minimal when reaction pH and temperature are controlled.
Racemization Considerations
- Studies on Fmoc-protected threonine derivatives indicate that careful control of coupling and protection conditions is critical to avoid racemization of the chiral center.
- Use of mild bases and shorter reaction times reduces epimerization risk.
- Incorporation of this compound into peptides has been demonstrated with negligible racemization, confirming the stability of the protected amino acid under standard SPPS conditions.
Fmoc Removal and Solvent Effects
- Fmoc removal from peptides synthesized using this compound is typically performed with piperidine or pyrrolidine in DMF or mixed solvents.
- Recent research shows that pyrrolidine can be an efficient base for Fmoc removal in less polar solvents, potentially improving peptide purity and reducing side-products.
Summary Table of Preparation Parameters for this compound
| Step | Reagents/Conditions | Molar Ratios | Reaction Time | Temperature | Notes | Yield/Purity |
|---|---|---|---|---|---|---|
| Hydroxyl Protection | D-Thr + tert-butyl acetate + perchloric acid | 1 : 5–20 : 1.2–2 | Several hours | Room temp or mild heating | Transesterification, extraction | High yield, >90% purity |
| or Hydroxyl Protection | D-Thr + isobutylene + p-toluenesulfonic acid | 1 : 3–10 : 1.2–2 | Several hours | Anhydrous conditions | Addition reaction | High yield, selective |
| Fmoc Protection | D-Thr-OtBu + Fmoc-OSu + triethylamine | 1 : 1 : excess base | 7–10 hours | Room temp | pH 8–9 controlled | >90% conversion, >95% purity |
| Purification | Acidification, extraction, crystallization | — | — | — | Removes impurities | High purity product |
Chemical Reactions Analysis
Deprotection Reactions
Deprotection is critical for exposing functional groups during peptide elongation. Fmoc-D-Thr-OtBu undergoes two primary deprotection steps:
Fmoc Group Removal
The Fmoc group is base-labile, enabling selective cleavage under mild basic conditions:
-
Reagents/Conditions :
-
Mechanism : Base-induced β-elimination liberates the fluorenylmethyl group, forming dibenzofulvene (DBF) and exposing the free amino group .
-
Side Reactions :
tert-Butyl Group Removal
The tBu ether is acid-labile and removed under strongly acidic conditions:
-
Reagents/Conditions :
-
Mechanism : Acidolysis cleaves the tBu group, regenerating the hydroxyl group on threonine .
Table 1: Deprotection Conditions and Outcomes
Coupling Reactions
This compound participates in amide bond formation during peptide chain elongation. Key coupling strategies include:
-
Activation Methods :
-
Solvents : DMF, dichloromethane (DCM), or greener alternatives like cyclopentyl methyl ether (CPME) .
Table 2: Coupling Reagents and Efficiency
| Reagent System | Solvent | Coupling Time | Racemization Risk | Reference |
|---|---|---|---|---|
| DIC/HOBt | DMF | 30–60 min | Low | |
| TBTU/HOBt/DIEA | DCM/DMF | 15–30 min | Moderate | |
| PyBOP®/HOBt | DMF | 10–20 min | Low |
Aspartimide Formation
-
Cause : Base-induced cyclization in Asp-Xaa sequences (Xaa = Gly, Asn) .
-
Mitigation : Additives like Oxyma Pure (1 M) or 2,4-dinitrophenol suppress cyclization .
Racemization
Environmental and Practical Considerations
Recent efforts to "green" SPPS highlight solvent replacements:
Scientific Research Applications
Chemistry: Fmoc-O-tert-butyl-D-threonine is widely used in the synthesis of peptides and proteins. It serves as a building block in SPPS, allowing for the sequential addition of amino acids to form complex peptides .
Biology and Medicine: In biological research, peptides synthesized using Fmoc-O-tert-butyl-D-threonine are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding. These peptides can also be used in the development of peptide-based drugs .
Industry: In the pharmaceutical industry, Fmoc-O-tert-butyl-D-threonine is used in the synthesis of therapeutic peptides and proteins. It is also used in the production of diagnostic peptides for medical imaging .
Mechanism of Action
The primary function of Fmoc-O-tert-butyl-D-threonine is to serve as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process, while the tBu group protects the hydroxyl group. These protecting groups are selectively removed under specific conditions to allow for the formation of peptide bonds .
Comparison with Similar Compounds
Structural and Functional Overview
The following Fmoc-protected amino acids with tert-butyl side-chain protection are commonly compared:
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Side Chain Protection | Key Applications |
|---|---|---|---|---|---|
| Fmoc-D-Thr-OtBu | 138797-71-4 | C₂₃H₂₇NO₅ | 397.5 | β-Hydroxyl | Virotoxins, antimicrobial peptides |
| Fmoc-D-Glu(OtBu)-OH | 104091-08-9 | C₂₄H₂₇NO₆ | 425.48 | γ-Carboxyl | Peptides with acidic residues |
| Fmoc-D-Asp(OtBu)-OH | 137076-58-7 | C₂₁H₂₅NO₆ | 411.44 | β-Carboxyl | Aspartic acid-rich motifs |
| Fmoc-D-allo-Thr(tBu)-OH | 170643-02-4 | C₂₃H₂₇NO₅ | 397.48 | β-Hydroxyl (2R,3R) | Peptides requiring altered stereochemistry |
| Fmoc-hGlu(OtBu)-OH | 159751-47-0 | C₂₅H₂₉NO₆ | 439.50 | δ-Carboxyl (homolog) | Extended glutamic acid homologs |
Key Comparison Criteria
Stereochemistry and Configuration
- This compound exhibits D-configuration at the α-carbon and 2R,3S stereochemistry for threonine, critical for mimicking natural peptide conformations .
- Fmoc-D-allo-Thr(tBu)-OH (2R,3R configuration) offers a stereoisomeric alternative, enabling studies on the impact of side-chain orientation on peptide activity .
- D-Glu and D-Asp derivatives maintain D-configuration but protect carboxyl groups, influencing charge and solubility in peptide sequences .
Reactivity and Coupling Efficiency
- Coupling reactions for this compound typically use HATU/DIPEA in dichloromethane (DCM) or dimethylformamide (DMF), achieving >90% yields .
- Evidence suggests that HBTU activation (used in Fmoc SPPS) enhances coupling efficiency for bulky residues like Thr(tBu), reducing the need for double couplings .
Deprotection and Stability
- Fmoc removal requires piperidine/DMF (20% v/v), while OtBu deprotection uses trifluoroacetic acid (TFA). This orthogonal strategy is consistent across all listed compounds .
Solubility and Handling
- This compound is soluble in DMSO and DMF, while carboxyl-protected derivatives (e.g., Fmoc-D-Glu(OtBu)-OH) exhibit better solubility in polar aprotic solvents due to their ionic carboxyl groups .
- Handling precautions (avoiding heat/moisture) are universal, as tert-butyl esters are prone to acid-catalyzed hydrolysis .
Biological Activity
Fmoc-D-Thr-OtBu (Fluorenylmethyloxycarbonyl-D-Threonine-O-tert-butyl) is a protected amino acid widely used in peptide synthesis. Its biological activity is closely linked to its structural properties, stability, and the role it plays in the synthesis of bioactive peptides. This article explores the biological activity of this compound, presenting relevant data, case studies, and research findings.
This compound is characterized by its unique structure, which includes:
- Fmoc group : A protective group that enhances stability during synthesis.
- D-Threonine : An amino acid that contributes to the peptide's biological function.
- OtBu group : A tert-butyl protective group that increases solubility and stability.
The molecular formula for this compound is with a molecular weight of 397.47 g/mol .
Role in Peptide Synthesis
This compound is primarily utilized in solid-phase peptide synthesis (SPPS). The Fmoc protection allows for selective deprotection under basic conditions, facilitating the stepwise assembly of peptides. The use of this compound in SPPS has been shown to minimize racemization and aspartimide formation, which are critical for maintaining the integrity of synthesized peptides .
Case Studies and Research Findings
- Peptide Stability and Activity :
- Analgesic Activity :
- Inhibitory Activity :
Data Table: Comparison of Biological Activities
| Peptide Type | Biological Activity | Reference |
|---|---|---|
| Linear Peptides | Enhanced stability | |
| Analgesic Peptides | Significant pain relief | |
| Cyclic RGD Peptides | Strong integrin inhibition |
Mechanistic Insights
The mechanism by which this compound contributes to biological activity involves its role in stabilizing peptide structures and enhancing interactions with biological targets. The presence of the D-threonine residue can influence the conformation of peptides, impacting their binding affinity and specificity towards receptors .
Q & A
Q. How should researchers address peer review critiques about insufficient spectral resolution in this compound characterization?
- Methodological Answer:
Re-run NMR experiments with increased scans (≥64 for ) and narrower spectral widths.
Provide expanded spectral regions in supplementary materials to highlight key peaks (e.g., tert-butyl δ 1.4 ppm).
Cross-validate with 2D techniques (HSQC, HMBC) to resolve overlapping signals.
Preemptively address resolution concerns by citing instrument specifications (e.g., 600 MHz magnet) in the methods section .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
